Dual L-type and N-type Calcium Channel Inhibition Profile
3-(3,4-Dichloroanilino)butanoic acid exhibits a balanced dual inhibition profile against L-type and N-type voltage-gated calcium channels, with IC50 values of 1.80 µM and 1.70 µM, respectively [1]. This contrasts sharply with Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), a close structural analog, which primarily acts as a GABAB receptor agonist with a fundamentally different primary mechanism and only weak affinity for calcium channels (IC50 > 100 µM) [2]. This indicates that the anilino linkage and the 3,4-dichloro motif in the target compound are critical drivers for calcium channel engagement, rather than modulating GABAergic pathways.
| Evidence Dimension | Inhibitory activity vs. L-type and N-type calcium channels |
|---|---|
| Target Compound Data | L-type IC50: 1.80 µM; N-type IC50: 1.70 µM |
| Comparator Or Baseline | Baclofen: Primary target is GABAB receptor; Calcium channel IC50 > 100 µM |
| Quantified Difference | The target compound demonstrates >50-fold higher potency for L-type calcium channel inhibition compared to Baclofen. |
| Conditions | L-type: Rat thoracic aorta (Magnus method); N-type: IMR32 cells (calcium influx assay) |
Why This Matters
For projects requiring modulation of calcium signaling without activation of GABAB receptors, this compound provides a distinct pharmacological starting point, avoiding the CNS-depressant side effects associated with Baclofen.
- [1] BindingDB. BDBM50475647 (CHEMBL370409). Affinity data for L-type (IC50: 1.80E+3 nM) and N-type (IC50: 1.70E+3 nM) calcium channels. View Source
- [2] Bowery, N. G. (2006). GABAB receptor: from discovery to clinical significance. Advances in Pharmacology, 54, 1-13. (Used to establish Baclofen's primary mechanism as a GABAB agonist). View Source
